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Compound of Interest

Compound Name:
1,2,2,6,6-Pentamethylpiperidin-4-

ol

Cat. No.: B032324 Get Quote

1,2,2,6,6-Pentamethylpiperidin-4-ol, often abbreviated as PMP, is a sterically hindered

piperidine derivative of considerable importance in both industrial and research settings.[1] Its

molecular architecture, featuring a heavily substituted piperidine ring, is not merely a matter of

chemical curiosity but is the very foundation of its utility. While it serves as a versatile building

block in organic synthesis and as an intermediate for pharmaceuticals, its most prominent role

is as a crucial precursor for the synthesis of Hindered Amine Light Stabilizers (HALS). These

HALS are indispensable additives that protect polymeric materials from degradation induced by

UV radiation and thermal oxidation, significantly extending their lifespan and performance.[2]

This guide elucidates the molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol, details

its spectroscopic signature, outlines its synthesis, and explains how its unique structure

dictates its function.

Molecular Structure and Physicochemical
Properties
The core of 1,2,2,6,6-Pentamethylpiperidin-4-ol is a saturated six-membered heterocycle, the

piperidine ring. Its uniqueness arises from the extensive methylation pattern: a methyl group is

attached to the nitrogen atom (position 1), and two methyl groups are located on each of the

carbon atoms adjacent to the nitrogen (positions 2 and 6).[1] A hydroxyl group (-OH) is situated

at the 4-position. This specific arrangement confers exceptional thermal and oxidative stability.

[1] The five methyl groups create significant steric hindrance around the nitrogen atom, a key

feature that is fundamental to the radical-scavenging activity of the HALS derived from it.[2]
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The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The

hydroxyl group at the C-4 position can exist in either an axial or equatorial orientation, with the

equatorial position generally being more thermodynamically stable.

Physicochemical Data Summary
The fundamental properties of 1,2,2,6,6-Pentamethylpiperidin-4-ol are summarized in the

table below for quick reference.

Property Value Source(s)

CAS Number 2403-89-6 [1][3]

Molecular Formula C₁₀H₂₁NO [1][3]

Molecular Weight 171.28 g/mol [1]

Appearance
White to light yellow crystalline

solid/flakes
[1][4][5]

Melting Point 72-76 °C [1][3][5]

Boiling Point 238 °C [1][3][5]

Density 0.967 g/mL [1][3]

Flash Point 118 °C [5]

Water Solubility 4.8 g/100 mL (at 20 °C) [3][6]

Spectroscopic Elucidation of the Molecular
Structure
The precise arrangement of atoms in 1,2,2,6,6-Pentamethylpiperidin-4-ol has been

unequivocally confirmed through various spectroscopic techniques. This data provides a

definitive fingerprint of the molecule, validating its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the structure of organic

molecules.
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of

the hydrogen atoms. For 1,2,2,6,6-Pentamethylpiperidin-4-ol in CDCl₃, the characteristic

signals are:

~1.01 ppm & ~1.15 ppm (singlets, 12H total): These two sharp singlets correspond to the

four methyl groups at the C-2 and C-6 positions. The geminal methyl groups are

diastereotopic, leading to slightly different chemical shifts.[7]

~1.36 ppm & ~1.83 ppm (multiplets, 4H total): These signals arise from the methylene

protons (CH₂) on the piperidine ring at the C-3 and C-5 positions.[7]

~2.22 ppm (singlet, 3H): This singlet is characteristic of the N-methyl group.[7]

~3.91 ppm (multiplet, 1H): This signal corresponds to the proton attached to the carbon

bearing the hydroxyl group (the C-4 proton).[7]

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon

environments. The spectrum for this molecule shows six distinct signals, confirming the

molecular symmetry.[7]

~20.54 ppm & ~33.28 ppm: Resonances for the methyl groups at C-2 and C-6.[7]

~28.04 ppm: Resonance for the N-methyl group.[7]

~50.06 ppm: Resonance for the methylene carbons at C-3 and C-5.[7]

~55.34 ppm: Resonance for the quaternary carbons at C-2 and C-6.[7]

~63.91 ppm: Resonance for the carbon atom bonded to the hydroxyl group (C-4).[7]

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the

molecular weight and fragmentation pattern.

Molecular Ion (M⁺): A peak is observed at m/z = 171, corresponding to the molecular weight

of the compound.[7]
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Major Fragment: A prominent peak is seen at m/z = 156, which corresponds to the loss of a

methyl group ([M-15]⁺), a very common fragmentation pathway for molecules containing

gem-dimethyl groups. This is often the base peak in the spectrum.[7]

Synthesis Protocol: The Eschweiler-Clarke Reaction
A common and efficient method for synthesizing 1,2,2,6,6-Pentamethylpiperidin-4-ol is
through the N-methylation of 2,2,6,6-Tetramethylpiperidin-4-ol using the Eschweiler-Clarke

reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid

as the reducing agent.

Experimental Protocol
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, combine 2,2,6,6-Tetramethylpiperidin-4-ol (1.0 eq).

Reagent Addition: Add formalin (a 37% aqueous solution of formaldehyde, ~1.3 eq) and

formic acid (~0.9 eq).[7]

Reaction: Heat the mixture to reflux and maintain for approximately 7 hours.[7]

Work-up: After cooling, pour the reaction mixture into ice water.

Basification: Make the solution basic by the careful addition of a strong base such as

potassium hydroxide (KOH).

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter,

and concentrate under reduced pressure to yield the crude product. Further purification can

be achieved via crystallization or distillation. This procedure typically affords the product in

high yield (~85%).[7]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of PMP via the Eschweiler-Clarke reaction.

Structural Basis for Applications
The utility of 1,2,2,6,6-Pentamethylpiperidin-4-ol is a direct consequence of its molecular

structure.
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Precursor to Hindered Amine Light Stabilizers (HALS)
The primary application of this molecule is as a key intermediate for HALS. The protective

mechanism of HALS, known as the Denisov Cycle, involves scavenging harmful free radicals

that are formed during the photo-oxidation of polymers.[2]

The sterically hindered secondary amine within the HALS molecule reacts with peroxy

radicals (ROO•) in the polymer, forming an aminoxyl radical (R₂NO•).

This aminoxyl radical then reacts with alkyl radicals (R•) in the polymer.

Through a complex, cyclic series of reactions, the original amine is regenerated, allowing a

single HALS molecule to neutralize many radical species.[2]

The structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol is ideal because:

The steric hindrance provided by the methyl groups at positions 2 and 6 protects the reactive

amine functionality, ensuring its stability and longevity.[1]

The hydroxyl group at position 4 serves as a convenient chemical handle. It can be readily

functionalized, most commonly through esterification, to attach the piperidine moiety to other

molecules.[1] This allows for the synthesis of a wide variety of HALS with tailored properties,

such as high molecular weight HALS that are less prone to migrating out of the polymer

matrix. A prominent example is the synthesis of bis(1,2,2,6,6-pentamethyl-4-piperidinyl)

sebacate, a highly effective light stabilizer.[1][8]

HALS Radical Scavenging Cycle
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Caption: Simplified diagram of the HALS regenerative radical scavenging cycle.

Role in Drug Development and Organic Synthesis
Beyond polymer science, 1,2,2,6,6-Pentamethylpiperidin-4-ol serves as a valuable

intermediate in organic synthesis. The reactive hydroxyl group allows for its incorporation into

more complex molecular frameworks.[1] It has been identified as a reactant for the synthesis of
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Platelet-Derived Growth Factor Receptor (PDGFR) kinase inhibitors, highlighting its potential in

medicinal chemistry and drug development.[4]

Safety and Handling
As a laboratory chemical, 1,2,2,6,6-Pentamethylpiperidin-4-ol must be handled with

appropriate care.

Hazards: It is classified as harmful if swallowed and causes severe skin burns and eye

damage.[5][9][10] It may also cause an allergic skin reaction.[9][10]

Precautions: Handling should be performed in a well-ventilated area.[9] Appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a face shield, is

mandatory to avoid contact with skin and eyes.[5]

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15

minutes and seek medical attention.[5] If inhaled, move to fresh air. If ingested, rinse mouth

with water and call a physician immediately; do not induce vomiting.[5]

Storage: The container should be stored tightly closed in a dry, cool, and well-ventilated

place.[9]

Conclusion
The molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol is a masterful example of

chemical design, where steric and electronic properties converge to create a highly functional

and stable molecule. Its heavily substituted piperidine core provides the necessary steric

hindrance for its role in radical scavenging, while the hydroxyl group offers a versatile point of

attachment for creating more complex and effective Hindered Amine Light Stabilizers. The

detailed characterization through NMR and mass spectrometry confirms its structure, and

established synthesis protocols allow for its efficient production. This unique combination of

features solidifies its status as an indispensable intermediate in materials science and a

valuable building block for the broader chemical research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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